molecular formula C11H10N2O3 B1418987 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine CAS No. 1156753-33-1

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine

Cat. No. B1418987
M. Wt: 218.21 g/mol
InChI Key: ZFMIZFVCNZMJLV-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-Dihydro-1,4-benzodioxin . The 1,4-benzodioxin ring is a common motif in many biologically active compounds and pharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine involves various chemical strategies that enable the development of molecules with significant biological activities. For instance, microwave-assisted synthesis has been utilized to increase the diversity and speed of research in modern chemistry, especially in the synthesis of benzoxazoles derivatives, highlighting the importance of this technique in producing compounds with pharmacological activities (Özil & Menteşe, 2020). Moreover, the synthesis of 2,3-Benzodiazepine-related compounds has been explored, with several new diazepine and 1,2,5-triazepine derivatives synthesized over the past 30 years, indicating the potential for new medicines among these heterocyclic ring systems (Földesi, Volk, & Milen, 2018).

Potential Therapeutic Applications

The exploration of benzoxazoles and related compounds has uncovered a wide range of potential therapeutic applications. For example, cyclic imines in Ugi and Ugi-Type Reactions have been recognized for their efficiency in the synthesis of pseudopeptides, providing a robust route to peptide moieties connected to N-heterocyclic motifs found in many natural products and pharmaceutical compounds (Nazeri, Farhid, Mohammadian, & Shaabani, 2020). This highlights the potential of utilizing 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine and related compounds in the development of new drug-like molecules.

The benzodiazepine framework, including 1,4- and 1,5-benzodiazepines, plays a critical role in the pharmaceutical industry due to its wide range of biological activities, such as anticonvulsion, anti-anxiety, and hypnotic effects (Teli, Teli, Soni, Sahiba, & Agarwal, 2023). This further supports the research into compounds like 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine for their potential contributions to new therapeutic agents.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-10-6-8(13-16-10)7-2-1-3-9-11(7)15-5-4-14-9/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMIZFVCNZMJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Reactant of Route 2
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3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Reactant of Route 4
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3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine

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